

# Spectroscopic Data of Bromine Azide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Bromine azide*

Cat. No.: *B087527*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **bromine azide** ( $\text{BrN}_3$ ), a highly reactive and explosive inorganic compound. Due to its inherent instability, detailed spectroscopic characterization has been challenging. However, this document collates the available experimental and theoretical data for its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) properties. This information is crucial for researchers working with this hazardous material, enabling its identification and characterization in various chemical processes.

## Vibrational Spectroscopy: IR and Raman Data

Vibrational spectroscopy provides insight into the bonding and structure of a molecule. For **bromine azide**, both experimental Raman and theoretical IR and Raman data are available.

## Data Summary

The following table summarizes the observed experimental Raman and calculated vibrational frequencies for **bromine azide**.

Vibrational Mode	Experimental Raman (cm <sup>-1</sup> )[1]	Calculated (DFT) IR (cm <sup>-1</sup> )	Calculated (DFT) Raman (cm <sup>-1</sup> )
Asymmetric N <sub>3</sub> stretch (v <sub>as</sub> )	2146	2073	-
Symmetric N <sub>3</sub> stretch (v <sub>s</sub> )	1273	1226	-
NNN bend (δ)	-	698	-
Br-N stretch (v <sub>Br-N</sub> )	451	459	-
BrNN bend (δ)	303	321	-
Torsion (τ)	-	141	-

Note: The calculated frequencies are from Density Functional Theory (DFT) computations.

## Experimental Protocols

Synthesis of **Bromine Azide** for Spectroscopic Analysis:[1]

Caution: **Bromine azide** is extremely sensitive and explosive. All handling must be performed with appropriate safety measures in a specialized laboratory setting.

A common method for the synthesis of **bromine azide** involves the reaction of sodium azide (NaN<sub>3</sub>) with bromine (Br<sub>2</sub>).[1]

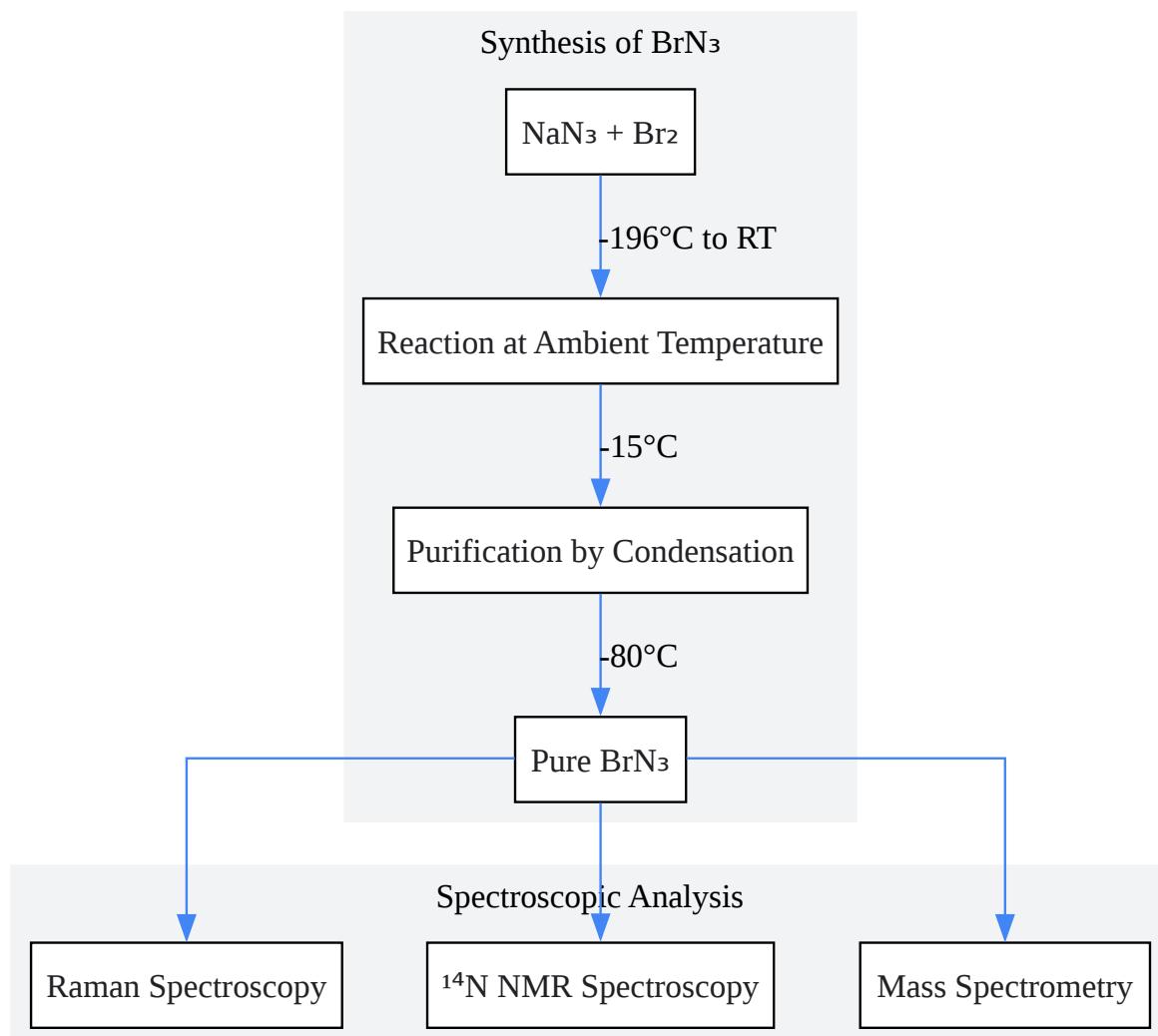
- In a controlled environment, such as a glovebox, 0.14 g (2.15 mmol) of sodium azide is placed in a reaction vessel made of an inert material like FEP (Fluorinated Ethylene Propylene).
- The vessel is cooled to -196 °C, and 80 µL (1.55 mmol) of pure bromine is condensed onto the sodium azide.
- The reaction mixture is then allowed to slowly warm to ambient temperature and is held at this temperature for 30 minutes.
- After the reaction, the mixture is slowly cooled to -15 °C.

- The resulting **bromine azide** is purified by condensation into a separate FEP trap at -80 °C. This purification step is repeated twice to yield pure BrN<sub>3</sub>.

Raman Spectroscopy:[1]

The Raman spectrum of solid **bromine azide** was recorded using a 40 mW laser at 25 °C with an accumulation of 400 scans.

## Logical Workflow for Synthesis and Analysis



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Synthesis and Spectroscopic Analysis Workflow for **Bromine Azide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the quadrupolar nature of both bromine and nitrogen nuclei, obtaining high-resolution NMR spectra for **bromine azide** is challenging. However,  $^{14}\text{N}$  NMR data has been reported.

### Data Summary

The following table presents the experimental  $^{14}\text{N}$  NMR chemical shifts for **bromine azide** in deuterated chloroform ( $\text{CDCl}_3$ ).

Nitrogen Atom	Chemical Shift ( $\delta$ , ppm)[1]	Half-width ( $\Delta\nu_{1/2}$ , Hz)[1]
$\text{N}_\alpha$	-324	118
$\text{N}_\beta$	-135	16
$\text{N}_\gamma$	-170	25

Note: The assignment of the nitrogen atoms is  $\text{Br-N}_\alpha\text{-N}_\beta\text{-N}_\gamma$ .

### Experimental Protocols

$^{14}\text{N}$  NMR Spectroscopy:[1]

The  $^{14}\text{N}$  NMR spectrum was recorded on a solution of **bromine azide** in  $\text{CDCl}_3$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

### Data Summary

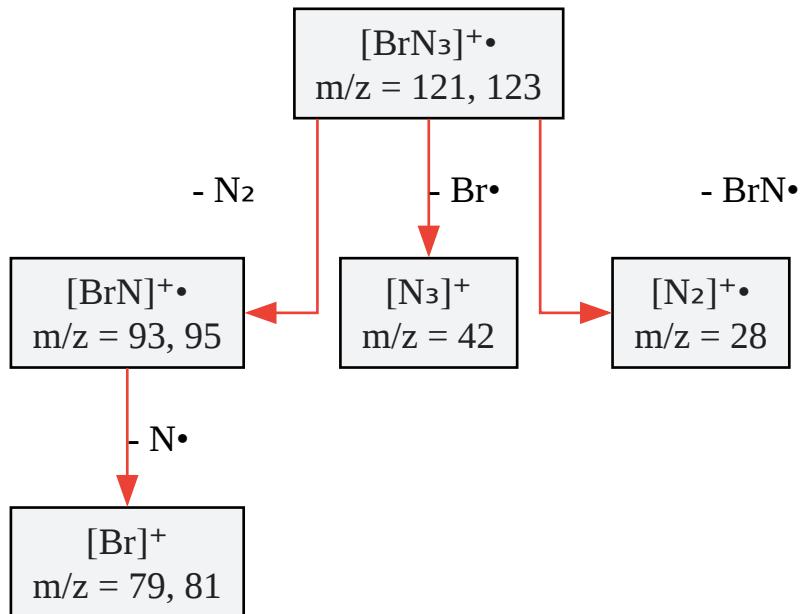
The electron ionization mass spectrum of **bromine azide** is available in the NIST WebBook. The table below summarizes the major observed ions and their relative intensities.

m/z	Relative Intensity (%)	Plausible Fragment
121	100	$[\text{BrN}_3]^{+\bullet}$
93	15	$[\text{BrN}]^{+\bullet}$
79	8	$[\text{Br}]^+$
42	5	$[\text{N}_3]^+$
28	95	$[\text{N}_2]^{+\bullet}$

Data sourced from NIST WebBook.

## Fragmentation Pathway

The fragmentation of **bromine azide** under electron ionization likely proceeds through the initial loss of a nitrogen molecule ( $\text{N}_2$ ), which is a common fragmentation pathway for azides.



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### Proposed Mass Spectrometry Fragmentation Pathway for **Bromine Azide**.

This guide provides a consolidated source of the currently available spectroscopic data for **bromine azide**. The extreme reactivity and explosive nature of this compound necessitate

careful handling and specialized experimental techniques, which contributes to the limited availability of comprehensive spectroscopic information. Researchers should always consult primary literature and adhere to strict safety protocols when working with or synthesizing **bromine azide**.

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## References

- 1. chem.libretexts.org [chem.libretexts.org]
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